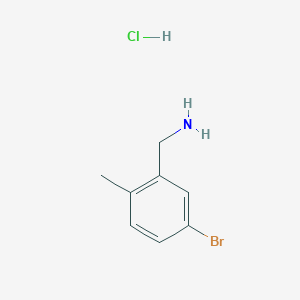

(5-Bromo-2-methylphenyl)methanamine hydrochloride

Description

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a bromine atom at the para position (C5) and a methyl group at the ortho position (C2) on the aromatic ring. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in medicinal chemistry and organic synthesis. Bromine’s electron-withdrawing nature and the methyl group’s steric effects likely influence its reactivity and interactions in biological systems, positioning it as a candidate for drug discovery or material science applications .

Properties

IUPAC Name |

(5-bromo-2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-2-3-8(9)4-7(6)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRUQXPKMYPRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methylphenylmethanamine

Selective bromination at the 5-position of the aromatic ring is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature conditions (0–10°C) to avoid polybromination or side reactions. The reaction is typically carried out in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) with slow addition of the brominating agent to maintain regioselectivity.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Methylphenylmethanamine + NBS (1.2 eq) | Bromination at 0–5°C in THF |

| 2 | Stirring at 25–30°C for 3 hours | Reaction completion monitored by HPLC |

| 3 | Solvent removal and solvent exchange with MeCN | Concentration and purification step |

This yields 5-bromo-2-methylbenzylamine intermediate, which is then converted to the hydrochloride salt by treatment with HCl.

Reductive Amination Route

An alternative and widely used method is reductive amination starting from 5-bromo-2-methylbenzaldehyde:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Bromo-2-methylbenzaldehyde + ammonium acetate | Formation of imine intermediate (Schiff base) at pH 5–6 (acetic acid buffer) |

| 2 | Sodium cyanoborohydride (NaBH3CN) in methanol | Selective reduction of imine to amine at room temperature (12–18 h) |

| 3 | Acidification with HCl | Formation of hydrochloride salt and isolation |

This method offers high selectivity for primary amine formation and allows fine control over reaction parameters to minimize byproducts.

Industrial Scale Considerations

Industrial production optimizes these methods for yield, purity, and cost-effectiveness:

- Use of continuous flow reactors to ensure consistent temperature and reagent mixing.

- Careful control of stoichiometry to avoid dialkylated amine byproducts.

- Use of catalytic additives such as iodine (5 mol%) to accelerate nucleophilic substitution.

- Solvent recycling and purification steps including recrystallization and chromatography to achieve >95% purity.

A large-scale example includes bromination of a methyl-substituted aromatic amine in a 1000 L glass-lined reactor with controlled addition of NBS and subsequent solvent exchange and filtration to isolate the product.

Reaction Optimization and Characterization

Optimization Parameters

| Parameter | Recommended Conditions | Effect on Reaction |

|---|---|---|

| Temperature | 0–10°C during bromination, 25–40°C for amination | Controls regioselectivity and byproduct formation |

| pH | 5–6 (acetic acid buffer) for reductive amination | Stabilizes reducing agent and imine intermediate |

| Stoichiometry | 2:1 molar ratio aldehyde to ammonium acetate | Favors primary amine over secondary amine formation |

| Catalysts/Additives | 5 mol% iodine for substitution acceleration | Enhances reaction rate without side reactions |

Characterization Techniques

- FT-IR Spectroscopy: Confirms functional groups; imine C=N stretch around 1600–1650 cm⁻¹ during intermediate formation.

- ¹H NMR Spectroscopy: Monitors disappearance of aldehyde proton (δ 9.8–10 ppm) and appearance of amine signals.

- HPLC: Used for purity assessment, with target purity ≥95%.

- Melting Point Analysis: Confirms identity and purity against literature values.

- TLC: Monitors reaction progress (Rf ~0.3 in ethyl acetate for product).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Amination | NBS or Br2, 2-methylphenylmethanamine, HCl | 0–10°C bromination, acid treatment | High regioselectivity, scalable | Requires careful temperature control |

| Reductive Amination | 5-Bromo-2-methylbenzaldehyde, ammonium acetate, NaBH3CN | pH 5–6, room temp, 12–18 h | High selectivity, mild conditions | Use of toxic cyanoborohydride |

| Industrial Multi-step | Nitration, esterification, hydrogenation, bromination | Multi-step, controlled conditions | High yield, industrial scalability | Complex process, more steps |

Research Findings and Notes

- The use of NBS for bromination under low temperature is preferred to avoid overbromination and side reactions.

- Reductive amination provides a cleaner route to the primary amine hydrochloride salt with fewer side products when pH and stoichiometry are optimized.

- Industrial scale processes emphasize solvent recycling, continuous flow techniques, and catalytic additives to improve throughput and reduce costs.

- Characterization of intermediates and final products using FT-IR and NMR is critical for confirming reaction completion and product identity.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-methylphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

(5-Bromo-2-methylphenyl)methanamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, including:

- Antidepressants : Compounds derived from this amine have shown promise in treating mood disorders.

- Anticancer Agents : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines .

Organic Synthesis

This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly valuable in:

- Drug Development : As a precursor for synthesizing drug candidates.

- Material Science : In the development of polymers and other materials due to its functional groups that can undergo further reactions .

Table 1: Comparison of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Anticancer agents | Various derivatives |

| Organic Synthesis | Building block for pharmaceuticals | Drug candidates |

| Material Science | Precursor for polymers | Functionalized polymers |

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Bromination | Electrophilic substitution | Bromine, Iron catalyst |

| Amine Formation | Nucleophilic substitution | Amines, Hydrochloric acid |

| Salt Formation | Acid-base reaction | Hydrochloric acid |

Case Studies and Research Findings

-

Antidepressant Development :

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound as potential antidepressants, demonstrating significant activity against serotonin reuptake inhibition . -

Cytotoxicity Assays :

Research conducted on various derivatives indicated that some compounds exhibited selective cytotoxicity against specific cancer cell lines, suggesting their potential as anticancer agents . -

Material Applications :

Investigations into polymerization processes using this compound revealed its effectiveness in creating high-performance materials suitable for electronic applications .

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, or heterocyclic incorporation, leading to variations in physicochemical and biological properties:

Physicochemical Properties

- Polarity and Solubility : The nitro-substituted analog (C₇H₈BrClN₂O₂) exhibits higher polarity than the methyl-substituted target compound, likely reducing lipid solubility . Thiazole-containing derivatives (e.g., C₁₀H₉ClN₂S·HCl) show moderate melting points (268°C), suggesting thermal stability suitable for synthetic workflows .

- Bromine’s electron-withdrawing effect in the target compound may enhance electrophilic aromatic substitution reactivity compared to methoxy-substituted analogs .

Biological Activity

Overview

(5-Bromo-2-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11BrClN and a molecular weight of 236.54 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The bromine atom in its structure may influence its binding affinity and selectivity towards these targets, leading to alterations in cellular functions and signaling pathways. The compound's mechanism can be summarized as follows:

- Receptor Binding: It can bind to neurotransmitter receptors, potentially affecting neurotransmission.

- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.

Biological Applications

Research has indicated several potential applications of this compound in biological systems:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Eg5 Inhibitors: A study identified analogues that demonstrated significant inhibition of Eg5 with IC50 values below 10 nM, suggesting that modifications to similar compounds can enhance potency against cancer cell lines . This highlights the importance of structural variations in achieving desired biological effects.

- Biofilm Inhibition Assays: Research on related compounds showed that ortho-substituents significantly improved biofilm inhibition activity against uropathogenic E. coli (UPEC), indicating that structural modifications can enhance biological efficacy .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C8H11BrClN | Potential Eg5 inhibitor |

| (5-Bromo-2-chlorophenyl)methanamine hydrochloride | C8H10ClBrN | Similar receptor interactions but varied potency |

| (5-Iodo-2-methylphenyl)methanamine hydrochloride | C8H11BrIN | Increased reactivity due to iodine substitution |

This table illustrates how variations in halogen substituents can affect the reactivity and biological activity of similar compounds.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles (NFPA Health Hazard Rating = 2) .

- Spill management : Neutralize acid spills with sodium bicarbonate and collect waste in sealed containers for hazardous disposal .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The bromine atom at the 5-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. Key considerations:

- Catalyst selection : Use Pd(PPh₃)₄ for aryl boronic acid couplings or XPhos Pd G3 for aminations.

- Solvent effects : Employ toluene/water biphasic systems for Suzuki reactions to enhance yields.

- Monitoring : Track reaction progress via GC-MS or 19F NMR (if fluorinated partners are used) .

What strategies validate the compound’s stability under physiological conditions for drug discovery?

Advanced Research Question

- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .

- Microsomal stability assays : Incubate with liver microsomes to assess metabolic liability (e.g., CYP450-mediated oxidation).

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

How can computational modeling predict the compound’s bioavailability?

Advanced Research Question

- Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.

- Molecular dynamics (MD) simulations : Model membrane permeability using CHARMM-GUI.

- ADMET prediction : Use SwissADME or ADMETlab to estimate absorption and toxicity profiles .

What crystallographic challenges arise during structure determination, and how are they addressed?

Advanced Research Question

- Disordered bromide ions : Apply SHELXL restraints to model partial occupancy.

- Hydrogen bonding networks : Use Olex2 visualization to identify key interactions (e.g., N–H···Cl).

- Twinned crystals : Reprocess data with CrysAlisPro and apply twin law refinement .

How is the compound utilized in targeting LOXL2 or other amine oxidases?

Advanced Research Question

As a primary amine, it may act as a suicide substrate for lysyl oxidases. To evaluate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.